molecular formula C13H9BrFN3 B578064 1-Benzyl-5-bromo-6-fluorobenzotriazole CAS No. 1365272-70-3

1-Benzyl-5-bromo-6-fluorobenzotriazole

Cat. No.: B578064
CAS No.: 1365272-70-3
M. Wt: 306.138
InChI Key: JTZWFCMDDNXPTP-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-6-fluorobenzotriazole is a chemical compound with the molecular formula C13H9BrFN3. It is a derivative of benzotriazole, which is a heterocyclic compound containing three nitrogen atoms in a five-membered ring. The presence of bromine and fluorine atoms in the benzotriazole ring makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-bromo-6-fluorobenzotriazole typically involves the following steps:

    Nitration: The starting material, benzotriazole, undergoes nitration to introduce a nitro group at a specific position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Halogenation: The amino group is subsequently replaced by a bromine atom through a halogenation reaction using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-bromo-6-fluorobenzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or electrophiles like alkyl halides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used. Reactions are usually carried out in aqueous or organic solvents under controlled temperatures.

    Coupling Reactions: Catalysts like palladium or copper are often used in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce larger aromatic compounds with extended conjugation .

Scientific Research Applications

1-Benzyl-5-bromo-6-fluorobenzotriazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-bromo-6-fluorobenzotriazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-bromo-6-chlorobenzotriazole: Similar structure but with a chlorine atom instead of fluorine.

    1-Benzyl-5-bromo-6-iodobenzotriazole: Similar structure but with an iodine atom instead of fluorine.

    1-Benzyl-5-chloro-6-fluorobenzotriazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

1-Benzyl-5-bromo-6-fluorobenzotriazole is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties.

Properties

IUPAC Name

1-benzyl-5-bromo-6-fluorobenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFN3/c14-10-6-12-13(7-11(10)15)18(17-16-12)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZWFCMDDNXPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742915
Record name 1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-70-3
Record name 1H-Benzotriazole, 5-bromo-6-fluoro-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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